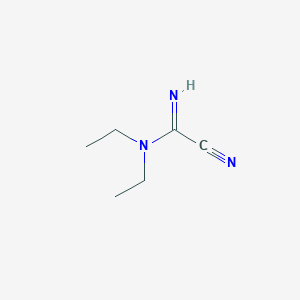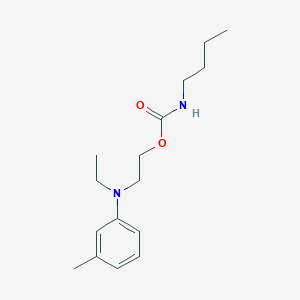![molecular formula C18H15NO5S B8043093 3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one](/img/structure/B8043093.png)
3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromenooxazines This compound is characterized by its unique structure, which includes a chromeno ring fused with an oxazine ring and a sulfonyl group attached to a methylphenyl moiety
Métodos De Preparación
The synthesis of 3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane. This reaction proceeds under controlled conditions to yield the desired product with high purity . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Análisis De Reacciones Químicas
3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group, forming new compounds with different functional groups.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one has several scientific research applications, including:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the chromenooxazine structure allows for binding to specific receptors, modulating their function and affecting downstream signaling pathways .
Comparación Con Compuestos Similares
3-(4-Methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:
2-(4-Methylphenyl)sulfonyl-2,3-dihydro-1,3,2-benzoxazasilole: Similar in having a sulfonyl group attached to a methylphenyl moiety but differs in the core structure.
5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole: Contains a sulfonyl group and a tetrazole ring, differing in the heterocyclic system.
Propiedades
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4,5-dihydrochromeno[3,4-e][1,3]oxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-12-6-8-14(9-7-12)25(21,22)19-10-13-11-23-16-5-3-2-4-15(16)17(13)24-18(19)20/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEXDENVUJHNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C4=CC=CC=C4OC3)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-amino-4-(dimethylamino)phenyl]sulfonyl-1-N,1-N-dimethylbenzene-1,2-diamine](/img/structure/B8043014.png)
![dimethyl-[5-[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-1,3-thiazol-2-ylidene]azanium;chloride](/img/structure/B8043030.png)


![2,5-Dimethyl-4-[(4-sulfamoylphenyl)methyl]benzenesulfonamide](/img/structure/B8043063.png)

![4-[5-(4-Hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8043077.png)
![[2-[(dimethylamino)methyl]-4,6-dimethylphenyl] N-propylcarbamate](/img/structure/B8043081.png)


![Methyl 2-[2-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]ethylamino]-2-methylpropanoate](/img/structure/B8043121.png)
![2-[4-[4-(2-Cyanopropan-2-ylamino)phenoxy]anilino]-2-methylpropanenitrile](/img/structure/B8043124.png)

![N-cyclohexyl-2-[[2-(cyclohexylamino)-2-oxoethyl]amino]acetamide](/img/structure/B8043137.png)
